![molecular formula C22H23ClN2O2 B5520380 1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)

1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

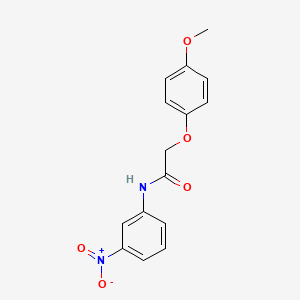

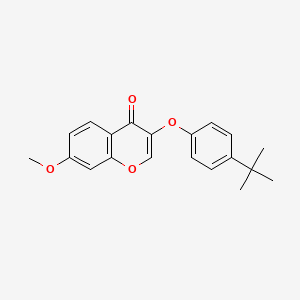

Description

This compound is part of a broader class of chemicals known for their complex synthesis and diverse chemical and physical properties. While specific studies on this compound are scarce, research on similar compounds provides insight into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step reactions, including Dieckmann cyclization, reductive amination, and acylation processes. These methods are critical for constructing the piperazine core and introducing various substituents, which are essential for the compound's biological activity and chemical properties (Aboussafy & Clive, 2012).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by spectral studies, including IR, 1H NMR, 13C NMR, and X-ray diffraction. These analyses reveal the compound's configuration and the spatial arrangement of its atoms, which are crucial for understanding its chemical reactivity and interaction with biological targets (Şahin et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including alkylation, bromination, and cyclization. These reactions are fundamental for modifying the compound's chemical structure and enhancing its biological activity. The reactivity is influenced by the nature of the substituents and the piperazine core (Wujec & Typek, 2023).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. These properties are essential for the compound's formulation and application in various fields (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, play a crucial role in the compound's applications. Piperazine derivatives' chemical behavior is significantly influenced by the nature and position of substituents on the piperazine ring (Song et al., 2012).

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound 1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone, while not directly mentioned, is related to research on the synthesis of various piperazine derivatives with potential antimicrobial activities. Studies have explored the synthesis of novel derivatives from reactions involving primary amines and ester ethoxycarbonylhydrazones, leading to compounds with moderate to good antimicrobial effects against test microorganisms (Bektaş et al., 2010).

Anticonvulsant Enaminones Study

Research on anticonvulsant enaminones, involving compounds with structural similarities to the queried chemical, has revealed insights into their crystal structures and hydrogen bonding. These studies provide foundational knowledge for understanding the potential therapeutic applications of similar compounds in treating convulsive disorders (Kubicki et al., 2000).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, related to the queried compound, have shown potent antibacterial efficacies and significant biofilm inhibition activities. These compounds, particularly against strains like E. coli, S. aureus, and S. mutans, indicate the potential for developing new antibacterial agents with specific mechanisms of action, including MurB enzyme inhibition (Mekky & Sanad, 2020).

Halogen Bearing Phenolic Chalcones Study

Research on phenolic bis Mannich bases, which share structural motifs with the queried compound, has explored their cytotoxic and enzyme inhibitory effects. These compounds, especially those with piperidine, morpholine, and N-methyl piperazine, have shown potential as lead molecules for anticancer drug development and selective inhibition towards certain carbonic anhydrase isoforms (Yamali et al., 2016).

Dieckmann Cyclization in Piperazine Synthesis

The Dieckmann cyclization technique, utilized in the synthesis of piperazine-2,5-diones, demonstrates the versatility of piperazine derivatives in chemical synthesis. This method highlights the potential for creating diverse and complex piperazine-based compounds, possibly including those with biological activity similar to the queried compound (Aboussafy & Clive, 2012).

properties

IUPAC Name |

1-(2-chlorophenyl)-5-methyl-4-[1-(4-methylphenyl)cyclopropanecarbonyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-15-7-9-17(10-8-15)22(11-12-22)21(27)24-14-20(26)25(13-16(24)2)19-6-4-3-5-18(19)23/h3-10,16H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQGTXMPLXBTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2(CC2)C3=CC=C(C=C3)C)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)

![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)

![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)

![5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)

![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)

![4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)

![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)

![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)